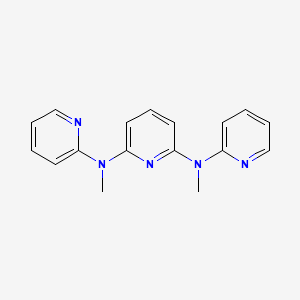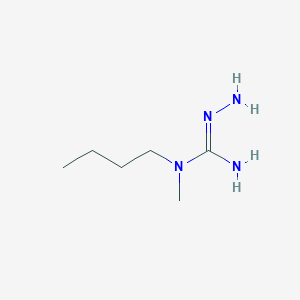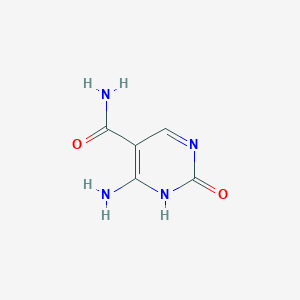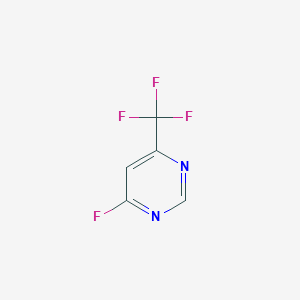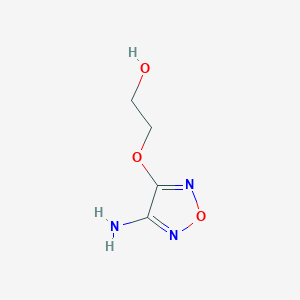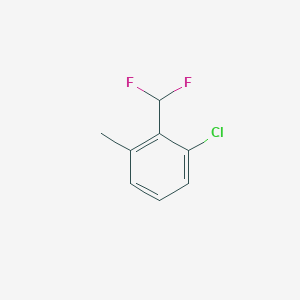
1-Chloro-2-(difluoromethyl)-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(difluoromethyl)-3-methylbenzene is an organic compound with a unique structure that includes a chlorine atom, two fluorine atoms, and a methyl group attached to a benzene ring
准备方法
The synthesis of 1-Chloro-2-(difluoromethyl)-3-methylbenzene typically involves the chlorination and fluorination of methylbenzene derivatives. One common method includes the reaction of 3-methylbenzene with chlorine and difluoromethylating agents under controlled conditions. Industrial production methods often utilize catalytic processes to enhance yield and purity.
化学反应分析
1-Chloro-2-(difluoromethyl)-3-methylbenzene undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(difluoromethyl)-3-methylphenol.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under the influence of strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form 1-chloro-2-(difluoromethyl)-3-methylcyclohexane using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
科学研究应用
1-Chloro-2-(difluoromethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 1-Chloro-2-(difluoromethyl)-3-methylbenzene exerts its effects involves its interaction with specific molecular targets. The chlorine and fluorine atoms can form strong bonds with various biological molecules, altering their function. For example, the compound may bind to enzyme active sites, inhibiting their activity or altering their substrate specificity. Additionally, it can interact with cell membranes, affecting their fluidity and permeability.
相似化合物的比较
1-Chloro-2-(difluoromethyl)-3-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-(trifluoromethyl)-3-methylbenzene: This compound has an additional fluorine atom, which may enhance its reactivity and binding affinity.
1-Chloro-2-(difluoromethyl)-4-methylbenzene: The position of the methyl group is different, which can affect the compound’s chemical properties and reactivity.
1-Bromo-2-(difluoromethyl)-3-methylbenzene: The bromine atom can be more reactive than chlorine, leading to different reaction pathways and products.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
属性
分子式 |
C8H7ClF2 |
|---|---|
分子量 |
176.59 g/mol |
IUPAC 名称 |
1-chloro-2-(difluoromethyl)-3-methylbenzene |
InChI |
InChI=1S/C8H7ClF2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,8H,1H3 |
InChI 键 |
YRDQURJEJBJYNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)

![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)
![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)
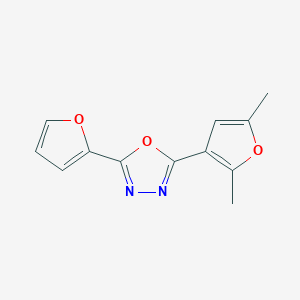
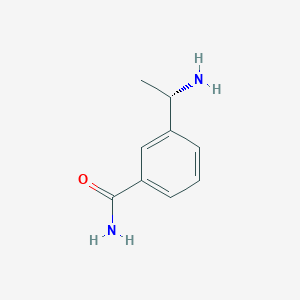
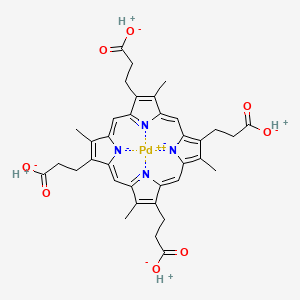
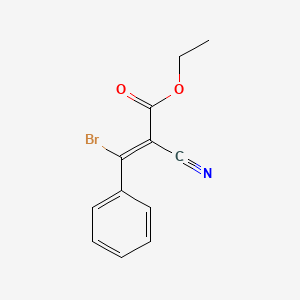
![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)
